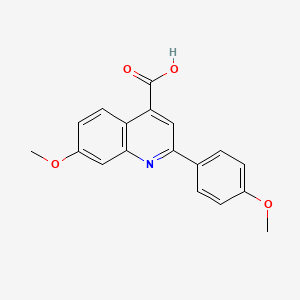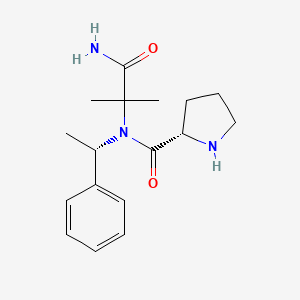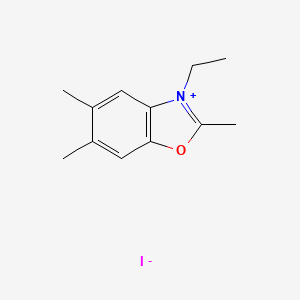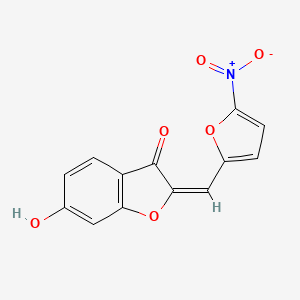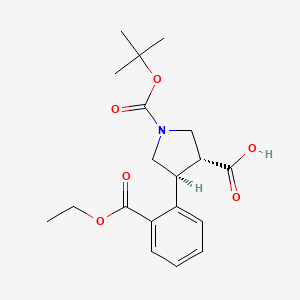
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride is a complex organic compound that combines the structural features of benzenesulfonic acid, bromopyrrolidine, and carboxylic anhydride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting with the preparation of the individual components. The benzenesulfonic acid component can be synthesized through the sulfonation of benzene using concentrated sulfuric acid . The bromopyrrolidine component is prepared by bromination of pyrrolidine under controlled conditions . Finally, the carboxylic anhydride is formed by the dehydration of the corresponding carboxylic acid using reagents such as phosphorus pentoxide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous sulfonation, bromination, and dehydration steps, with careful control of temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pyrrolidine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfonic acid derivatives, reduced pyrrolidine compounds, and substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in enzyme active sites, while the bromopyrrolidine moiety can engage in hydrophobic interactions . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar sulfonation properties.
4-Bromopyrrolidine: A brominated pyrrolidine derivative with similar reactivity in substitution reactions.
Carboxylic anhydrides: Compounds with similar dehydration properties and reactivity in forming esters and amides.
Uniqueness
Benzenesulfonic (2S)-4-bromopyrrolidine-2-carboxylic anhydride is unique due to its combination of sulfonic acid, bromopyrrolidine, and carboxylic anhydride functionalities. This combination allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H12BrNO4S |
|---|---|
Molekulargewicht |
334.19 g/mol |
IUPAC-Name |
benzenesulfonyl (2S)-4-bromopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H12BrNO4S/c12-8-6-10(13-7-8)11(14)17-18(15,16)9-4-2-1-3-5-9/h1-5,8,10,13H,6-7H2/t8?,10-/m0/s1 |
InChI-Schlüssel |
FXLOBGHPRHIBQY-HTLJXXAVSA-N |
Isomerische SMILES |
C1[C@H](NCC1Br)C(=O)OS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(CNC1C(=O)OS(=O)(=O)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)

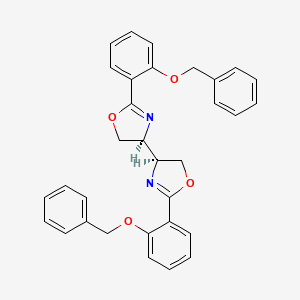
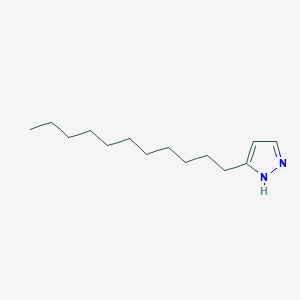
![(R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12882832.png)
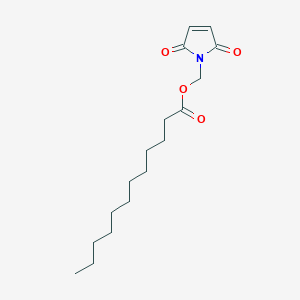
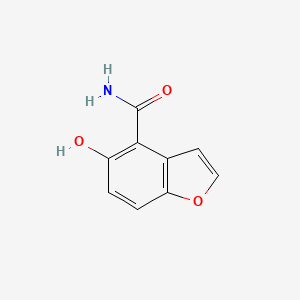
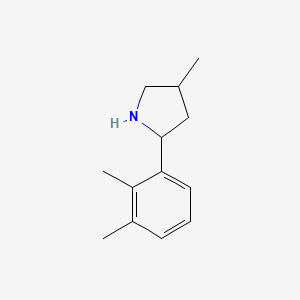
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
